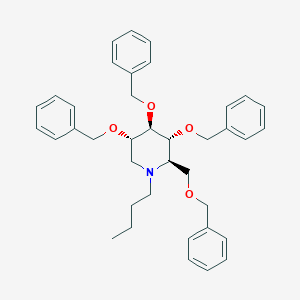Tetrabenzyl Miglustat
CAS No.:
Cat. No.: VC18548882
Molecular Formula: C38H45NO4
Molecular Weight: 579.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C38H45NO4 |
|---|---|
| Molecular Weight | 579.8 g/mol |
| IUPAC Name | (2R,3R,4R,5S)-1-butyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine |
| Standard InChI | InChI=1S/C38H45NO4/c1-2-3-24-39-25-36(41-27-32-18-10-5-11-19-32)38(43-29-34-22-14-7-15-23-34)37(42-28-33-20-12-6-13-21-33)35(39)30-40-26-31-16-8-4-9-17-31/h4-23,35-38H,2-3,24-30H2,1H3/t35-,36+,37-,38-/m1/s1 |
| Standard InChI Key | DZPAABGOOAWABR-OQYJSAOUSA-N |
| Isomeric SMILES | CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
| Canonical SMILES | CCCCN1CC(C(C(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Characteristics
Tetrabenzyl Miglustat belongs to the piperidine class of organic compounds, characterized by a six-membered ring containing one nitrogen atom. The benzyl groups (–CH₂C₆H₅) are attached to the hydroxyl (–OH) positions of the parent miglustat structure, serving as protective moieties during synthesis. The stereochemical configuration (2S,3R,4R,5S) is critical for its role as a precursor, as miglustat’s therapeutic activity depends on precise spatial arrangement .
Table 1: Physicochemical Properties of Tetrabenzyl Miglustat
| Property | Value |
|---|---|
| CAS Number | 441061-29-6 |
| Molecular Formula | C₃₈H₄₅NO₄ |
| Molecular Weight | 579.77 g/mol |
| IUPAC Name | (2S,3R,4R,5S)-1-butyl-3,4,5-tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]piperidine |
| Synonyms | Miglustat Impurity 19 |
| Appearance | Solid (exact form unspecified) |
The benzyl groups enhance the compound’s lipophilicity, facilitating purification via chromatography or crystallization during synthesis. This protective strategy is common in iminosugar chemistry to prevent unwanted side reactions .
Synthetic Role in Miglustat Production
Miglustat (Zavesca®), a glucosylceramide synthase inhibitor, requires stereochemical precision for its mechanism of action in treating Niemann-Pick type C (NPC) and Gaucher disease . Tetrabenzyl Miglustat emerges during the synthetic pathway as a protected intermediate. The synthesis typically involves:
-
Benzylation of Precursors: Hydroxyl groups on the piperidine ring are benzylated to prevent oxidation or undesired nucleophilic reactions.
-
Selective Deprotection: Controlled removal of benzyl groups under hydrogenolysis or acidic conditions yields miglustat with high enantiomeric purity .
The use of Tetrabenzyl Miglustat as an intermediate addresses challenges in miglustat synthesis, such as:
-
Stability: Benzyl groups stabilize reactive intermediates during prolonged reaction steps.
-
Purification: Enhanced hydrophobicity simplifies separation from polar byproducts .
Table 2: Key Synthetic Advantages of Tetrabenzyl Miglustat
Analytical Characterization
Quality control of Tetrabenzyl Miglustat is paramount to ensure miglustat’s final product meets regulatory standards. Analytical methods include:
-
High-Performance Liquid Chromatography (HPLC): Quantifies purity and detects residual solvents or byproducts.
-
Nuclear Magnetic Resonance (NMR): Confirms structural integrity and stereochemistry via ¹H and ¹³C spectra .
-
Mass Spectrometry (MS): Verifies molecular weight and fragmentation patterns.
Impurity profiling, as mandated by the International Council for Harmonisation (ICH) guidelines, requires detecting Tetrabenzyl Miglustat at levels below 0.1% in miglustat APIs . Recent advances in ultra-high-performance liquid chromatography (UHPLC) have improved detection limits to parts per billion (ppb) .
| Supplier | Location | Purity Standards | Application Focus |
|---|---|---|---|
| Beijing Qinling Pharmaceutical | China | >98% | Miglustat API production |
The compound’s applications are predominantly confined to:
-
API Synthesis: As a precursor in miglustat production.
-
Research & Development: Investigating novel synthetic routes for iminosugar derivatives.
Research Frontiers and Challenges
Despite its established role, opportunities exist to optimize Tetrabenzyl Miglustat’s synthesis:
-
Catalytic Methods: Transitioning from stoichiometric benzylation to catalytic processes to reduce waste.
-
Continuous Flow Chemistry: Enhancing yield and reproducibility through automated systems .
Challenges include balancing protective group strategies with cost-efficiency and environmental impact, particularly in benzyl group removal steps.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume